3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile
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Overview
Description
3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H12N2O4 This compound is characterized by the presence of four methoxy groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4,5,6-tetramethoxybenzene.
Nitrile Introduction: The nitrile groups are introduced through a reaction with a suitable nitrile source, such as cyanogen bromide (BrCN) or sodium cyanide (NaCN), under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-50°C. Catalysts like Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst usage.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of tetramethoxyquinone derivatives.
Reduction: Formation of tetramethoxybenzene-1,2-diamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect various biochemical pathways, including oxidative stress pathways, signal transduction pathways, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetramethoxybenzene: Lacks the nitrile groups but shares the methoxy substitution pattern.
Benzene-1,2-dicarbonitrile: Lacks the methoxy groups but has the nitrile groups at the same positions.
Dicyanopyrazine: Contains nitrile groups but has a pyrazine ring instead of a benzene ring.
Properties
IUPAC Name |
3,4,5,6-tetramethoxybenzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-15-9-7(5-13)8(6-14)10(16-2)12(18-4)11(9)17-3/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKIQDPSYBWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C#N)C#N)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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